molecular formula C12H19ClN2O B3000138 2-chloro-N'-{1,7,7-trimethylbicyclo[2.2.1]heptan-2-ylidene}acetohydrazide CAS No. 568598-72-1

2-chloro-N'-{1,7,7-trimethylbicyclo[2.2.1]heptan-2-ylidene}acetohydrazide

Cat. No. B3000138
CAS RN: 568598-72-1
M. Wt: 242.75
InChI Key: OBYXIOFDPWYYST-UHFFFAOYSA-N
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Description

“2-chloro-N’-{1,7,7-trimethylbicyclo[2.2.1]heptan-2-ylidene}acetohydrazide” is a chemical compound with the molecular formula C12H19ClN2O . It is related to the compound 1,7,7-trimethylbicyclo[2.2.1]heptan-2-one , which is also known as camphor .

Scientific Research Applications

Synthesis and Derivative Applications One significant application involves the synthesis of nitro-imine derivatives and their transformation into a range of biologically active substances. Silva et al. (2020) describe a multigram-scale synthesis procedure using Camphor as the starting material. This process yields key intermediates that can be used to create substances with anticonvulsant, hypoglycemic, anti-inflammatory, antimicrobial, and antiviral activities, and are also useful in inorganic chemistry (Silva, Araújo, Moraes, & Souza, 2020).

Crystal Structure Studies Stepanovs et al. (2015) explored the crystal structures of compounds with a 1,7,7-trimethylbicyclo[2.2.1]heptane skeleton, including functionalities such as acetamide and chloroacetamide. These studies are vital for understanding the molecular arrangement and potential applications of these compounds in further research (Stepanovs, Posevins, & Turks, 2015).

Polymerization Catalysts Cho et al. (2018) and Kwon et al. (2015, 2017) have conducted research on zinc(II) complexes containing derivatives of 1,7,7-trimethylbicyclo[2.2.1]heptane, demonstrating their efficacy as pre-catalysts for the polymerization of lactide. These catalysts are significant for producing polylactide with high molecular weights and specific stereoselective properties (Cho, Chun, Nayab, & Jeong, 2018); (Kwon, Nayab, & Jeong, 2015); (Kwon, Nayab, Lee, & Jeong, 2017).

Antimicrobial Activity A study by Rajeswari and Santhi (2019) investigated the antimicrobial properties of novel Schiff bases synthesized from tryptamine and various ketones, including camphor derivatives. These compounds exhibited significant antibacterial and antifungal activities, highlighting their potential in developing new antimicrobial agents (Rajeswari & Santhi, 2019).

Chemical Reactions and Derivatives Research by Gassman et al. (1986) and Krátký et al. (2017) delves into the chemical reactions involving camphor derivatives and their subsequent application in synthesizing various compounds with potential biological activities (Gassman, Okuma, Lindbeck, & Allen, 1986); (Krátký, Bősze, Baranyai, Stolaříková, & Vinšová, 2017).

properties

IUPAC Name

2-chloro-N-[(E)-(1,7,7-trimethyl-2-bicyclo[2.2.1]heptanylidene)amino]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19ClN2O/c1-11(2)8-4-5-12(11,3)9(6-8)14-15-10(16)7-13/h8H,4-7H2,1-3H3,(H,15,16)/b14-9+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBYXIOFDPWYYST-NTEUORMPSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2CCC1(C(=NNC(=O)CCl)C2)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(C2CCC1(/C(=N/NC(=O)CCl)/C2)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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